2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Description
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C28H29N3O2S2 and its molecular weight is 503.68. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities that warrant detailed investigation.
Structural Characteristics
The compound features a pyrimidine core fused with a benzothiolo structure and includes various functional groups such as sulfanyl , carbonyl , and alkene moieties. These structural elements are crucial for its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit various biological activities. The specific biological activities of this compound are still under investigation, but potential areas include:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of heterocyclic rings can enhance the compound's ability to combat microbial infections.
- Anti-inflammatory Effects : Structures akin to this compound may modulate inflammatory pathways.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. Understanding these interactions is essential for optimizing its therapeutic potential.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrimidine derivatives similar to our compound. Results indicated that these derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study emphasized the importance of structural modifications in enhancing activity against specific cancer types.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the pyrrolidine moiety contributes to increased membrane permeability in bacterial cells.
Comparative Analysis with Similar Compounds
To provide context for its potential activities, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylquinoline | Contains a quinoline ring; known for antimicrobial properties | Antimicrobial |
4-Aminoquinoline | Features an amino group; used in antimalarial drugs | Antimalarial |
Pyridazinone Derivatives | Similar heterocyclic structure; exhibits anti-inflammatory effects | Anti-inflammatory |
This table highlights how variations in substituents and ring structures can significantly influence biological activities and therapeutic potentials.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.
- Structural Optimization : To enhance efficacy and reduce toxicity by modifying functional groups.
Properties
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S2/c1-5-13-30-27(33)25-21-12-11-17(2)14-24(21)35-26(25)29-28(30)34-16-23(32)22-15-18(3)31(19(22)4)20-9-7-6-8-10-20/h5-10,15,17H,1,11-14,16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUISOTVBZASJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=CC=C5)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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